molecular formula C16H15N3O B2704037 N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1355680-50-0

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide

Katalognummer B2704037
CAS-Nummer: 1355680-50-0
Molekulargewicht: 265.316
InChI-Schlüssel: ORPABORRACNRMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to be effective in reducing the levels of amyloid-beta (Aβ) and tau proteins in the brain, which are the hallmarks of Alzheimer's disease.

Wirkmechanismus

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. GSK-3β has also been implicated in the pathogenesis of various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By inhibiting GSK-3β, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide reduces the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to have several biochemical and physiological effects. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to reduce the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to improve motor function in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of GSK-3β, which makes it an ideal tool for studying the role of GSK-3β in various cellular processes. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, one limitation of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide is that it has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the study of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide. One potential direction is to study the safety and efficacy of this compound in clinical trials for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to study the role of GSK-3β in other diseases and cellular processes. Finally, future studies could focus on developing more potent and selective inhibitors of GSK-3β that could be used for the treatment of various diseases.

Synthesemethoden

The synthesis of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 2-methylbenzyl cyanide in the presence of a base and a coupling agent. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide. The purity of the compound is achieved through recrystallization and chromatography techniques.

Wissenschaftliche Forschungsanwendungen

N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been extensively studied for its therapeutic potential in various neurodegenerative diseases. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to reduce the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been studied for its potential in treating Parkinson's disease and schizophrenia.

Eigenschaften

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-3-4-8-13(11)15(10-17)19-16(20)14-9-5-7-12(2)18-14/h3-9,15H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPABORRACNRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC(C#N)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.